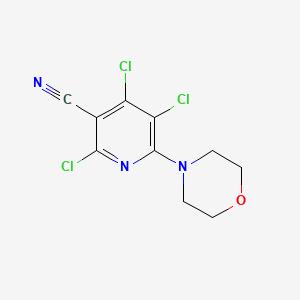![molecular formula C13H13ClN2S B5683763 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine, also known as CBTDMP, is a pyrimidine derivative that has been extensively studied for its potential as a therapeutic agent. CBTDMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood. However, it is believed that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine exerts its biological activities by modulating various signaling pathways in the body. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce pain and fever in animal models. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to improve kidney function in rats with renal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has some limitations as well. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine. One area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of cancer. Further studies are needed to investigate the anticancer properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of various types of cancer.
Another area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of inflammation and oxidative stress-related diseases. Further studies are needed to investigate the anti-inflammatory and antioxidant properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of diseases such as arthritis, diabetes, and cardiovascular disease.
In addition, further studies are needed to investigate the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a modulator of various signaling pathways in the body. Understanding the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine could lead to the development of more effective therapies for a wide range of diseases.
Méthodes De Synthèse
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile. This reaction yields 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine as a white crystalline powder with a melting point of 153-155°C.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been extensively studied for its potential as a therapeutic agent. Its anti-inflammatory properties have been investigated in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced hind paw inflammation. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to exhibit antioxidant activity. In a study conducted on rats, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been investigated for its anticancer properties. In a study conducted on human breast cancer cells, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to induce apoptosis and inhibit cell proliferation. These findings suggest that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWWSGBSVBVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)


![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)

